2H-Isoindole-2-acetamide, 1,3-dihydro- (CAS 1623-36-5): Structural Paradigm, Synthetic Methodologies, and Applications in Drug Discovery
2H-Isoindole-2-acetamide, 1,3-dihydro- (CAS 1623-36-5): Structural Paradigm, Synthetic Methodologies, and Applications in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, conformationally restricted building blocks are paramount for developing high-affinity ligands with favorable pharmacokinetic profiles. 2H-Isoindole-2-acetamide, 1,3-dihydro- , commonly referred to as 2-(isoindolin-2-yl)acetamide , represents a highly versatile, bicyclic scaffold. By coupling the rigidified isoindoline core with a hydrogen-bonding acetamide side chain, this molecule serves as a privileged structural motif for peptidomimetics, combinatorial library generation, and central nervous system (CNS) drug discovery.
This technical guide provides an in-depth analysis of its physicochemical properties, elucidates the causality behind its synthetic methodologies, and outlines a self-validating protocol for its preparation.
Structural Profiling and Physicochemical Data
The molecular architecture of 2H-Isoindole-2-acetamide, 1,3-dihydro- (CAS 1623-36-5) consists of two distinct domains:
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The Isoindoline Core: A bicyclic system (a benzene ring fused to a pyrrolidine ring) that acts as a conformationally restricted analog of N-benzylmethylamine. This rigidity minimizes the entropic penalty upon target binding.
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The Acetamide Vector: A primary amide group that provides critical hydrogen bond donor and acceptor sites, mimicking the peptide backbone and enhancing aqueous solubility.
To facilitate rational drug design and computational modeling, the quantitative physicochemical properties of this compound are summarized below[1],[2].
| Parameter | Value | Pharmacological Relevance |
| Chemical Name | 2H-Isoindole-2-acetamide, 1,3-dihydro- | Standard IUPAC nomenclature. |
| Common Synonym | 2-(Isoindolin-2-yl)acetamide | Widely used in synthetic literature. |
| CAS Registry Number | 1623-36-5 | Unique chemical identifier[1]. |
| Molecular Formula | C10H12N2O | Defines atomic composition. |
| Molecular Weight | 176.22 g/mol | Highly favorable for fragment-based drug discovery (FBDD) (MW < 300). |
| Hydrogen Bond Donors | 1 (Primary Amide -NH2) | Critical for target protein interaction. |
| Hydrogen Bond Acceptors | 2 (Amide Oxygen, Isoindoline Nitrogen) | Enhances aqueous solubility and receptor binding. |
| Rotatable Bonds | 2 | Low flexibility ensures a rigid, predictable 3D conformation. |
Mechanistic Pathway & Synthetic Logic
The synthesis of 2-(isoindolin-2-yl)acetamide is classically achieved via the direct SN2 N-alkylation of isoindoline using 2-chloroacetamide. While conceptually straightforward, the synthesis of isoindoline derivatives is frequently complicated by the formation of uncyclized intermediates, over-alkylation, or oxidation byproducts[3].
To suppress these side reactions, the reaction environment must be rigorously controlled. The secondary amine of isoindoline acts as the nucleophile, attacking the α -carbon of 2-chloroacetamide. Because the resulting product contains a tertiary amine that is also nucleophilic, stoichiometry and addition rates must be tightly managed to prevent the formation of quaternary ammonium salts.
Fig 1: SN2 mechanistic workflow for the synthesis of 2-(isoindolin-2-yl)acetamide.
Self-Validating Experimental Protocol
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodology incorporates specific causality for reagent selection and In-Process Controls (IPCs) to ensure high yield and purity, mitigating common byproduct formation[3].
Reagent Causality and Selection
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Solvent (Anhydrous Acetonitrile): A polar aprotic solvent is selected to accelerate the SN2 displacement. It poorly solvates the isoindoline nucleophile, thereby increasing its effective reactivity compared to protic solvents.
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Base Scavenger (Potassium Carbonate, K₂CO₃): A mild, insoluble inorganic base is utilized to neutralize the generated HCl. Stronger organic bases (e.g., TEA) or aqueous hydroxides risk hydrolyzing the sensitive primary acetamide group or promoting unwanted side reactions[3].
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Thermal Parameters (60–65 °C): Provides sufficient kinetic energy to overcome the SN2 activation barrier without reaching temperatures that induce the thermal degradation of the electrophile.
Step-by-Step Methodology
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System Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous K₂CO₃ (2.0 equiv., 276 mg, 2.0 mmol) in 10 mL of anhydrous acetonitrile. Purge the system with inert nitrogen gas to prevent oxidation of the isoindoline core[3].
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Nucleophile Dispersion: Add isoindoline (1.0 equiv., 119 mg, 1.0 mmol) to the basic suspension. Stir at ambient temperature (20 °C) for 15 minutes to ensure uniform dispersion and partial deprotonation equilibrium.
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Controlled Electrophile Addition: Dissolve 2-chloroacetamide (1.1 equiv., 103 mg, 1.1 mmol) in 5 mL of anhydrous acetonitrile. Add this solution dropwise over 30 minutes using an addition funnel.
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Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, heavily favoring mono-alkylation over poly-alkylation.
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Thermal Activation: Gradually heat the reaction mixture to 65 °C using a thermostatically controlled oil bath. Maintain vigorous stirring for 12 hours.
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In-Process Control (IPC): Quench a 10 µL aliquot of the reaction mixture and dilute in methanol[3]. Analyze via TLC (Eluent: 10% MeOH in Dichloromethane, visualized under UV 254 nm) or LC-MS. The reaction is self-validated as complete when the starting isoindoline peak is entirely consumed and a single major product mass ( [M+H]+=177.1 ) is observed.
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Workup & Isolation: Cool the reaction to room temperature. Filter the heterogeneous mixture through a Celite pad to remove precipitated KCl and unreacted K₂CO₃. Concentrate the filtrate under reduced pressure.
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Purification: Partition the crude residue between ethyl acetate (20 mL) and deionized water (20 mL). Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallization from an ethanol/water mixture yields the pure 2-(isoindolin-2-yl)acetamide as a crystalline solid[3].
Applications in Drug Discovery & Peptidomimetics
Isoindoline scaffolds are ubiquitous in biologically active molecules, including antimycotics, antibiotics, and CNS-active agents[4]. The integration of the isoindoline core with an acetamide vector (as seen in CAS 1623-36-5) creates a highly valuable building block for the following applications:
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High-Throughput Screening (HTS) Libraries: 2H-Isoindole-2-acetamide, 1,3-dihydro- is frequently utilized as a core structural motif in combinatorial libraries designed for automated HTS[5]. Its low molecular weight and balanced partition coefficient (LogP) make it an ideal fragment for hit-to-lead optimization.
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Peptidomimetic Design: The acetamide side chain perfectly mimics the C-terminus of amino acids or the peptide backbone. When incorporated into larger molecules, it provides critical hydrogen-bonding interactions required for binding to the active sites of proteases or G-protein-coupled receptors (GPCRs), while the rigid isoindoline core protects the molecule from rapid proteolytic cleavage.
References
- Benchchem. "2H-Isoindole-2-acetamide, 1,3-dihydro- | 1623-36-5 | Benchchem". Benchchem Product Catalog.
- Bidepharm. "CAS:861056-03-3, 2-(Dibenzylamino)acetamide-毕得医药". Bidepharm Chemical Database.
- ARONIS. "Collection of small molecules, building blocks and fine organic compound samples, custom synthesis". ARONIS Compound Libraries.
- ResearchGate. "Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines". ResearchGate Publications.
- Benchchem. "Identification and characterization of isoindoline synthesis byproducts". Benchchem Technical Protocols.
Sources
- 1. 2H-Isoindole-2-acetamide, 1,3-dihydro- | 1623-36-5 | Benchchem [benchchem.com]
- 2. CAS:861056-03-3, 2-(Dibenzylamino)acetamide-毕得医药 [bidepharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
